molecular formula C17H19NO5 B5033909 1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene

1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene

Cat. No.: B5033909
M. Wt: 317.34 g/mol
InChI Key: WLRSCOICZPFOFM-UHFFFAOYSA-N
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Description

1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene is an organic compound with the molecular formula C17H19NO5 It is a derivative of benzene, characterized by the presence of methoxy and nitrophenoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene typically involves a multi-step process. One common method includes the following steps:

    Etherification: The reaction of 4-nitrophenol with 1-bromo-4-butoxybenzene in the presence of a base to form 4-(4-nitrophenoxy)butoxybenzene.

    Methoxylation: The final step involves the reaction of 4-(4-nitrophenoxy)butoxybenzene with methanol in the presence of a catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ether bonds can be cleaved under acidic or basic conditions to yield the corresponding phenols and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 1-amino-3-[4-(4-nitrophenoxy)butoxy]benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrophenol and 1-methoxy-3-butoxybenzene.

Scientific Research Applications

1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and butoxy groups can modulate the compound’s solubility and membrane permeability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzene: Similar structure but with different substitution pattern on the benzene ring.

    4-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene: Another isomer with different positioning of the methoxy group.

Uniqueness

1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-21-16-5-4-6-17(13-16)23-12-3-2-11-22-15-9-7-14(8-10-15)18(19)20/h4-10,13H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRSCOICZPFOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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